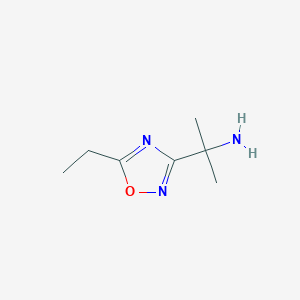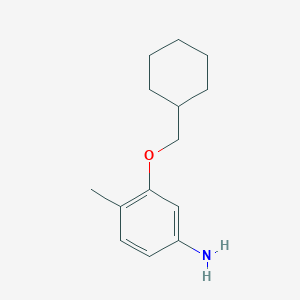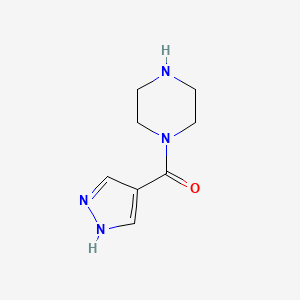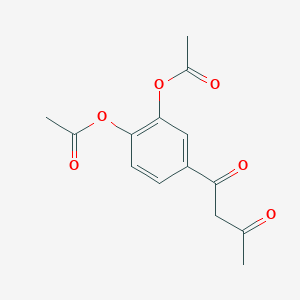
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate
Overview
Description
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate, also known as 2-acetoxy-4-oxobutylphenyl acetate, is an organic compound belonging to the acetate ester family. It is a colorless, crystalline solid that is insoluble in water, but soluble in most organic solvents. This compound has been widely studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals due to its acetoacetyl group, which is a key building block in organic synthesis. The acetoacetyl moiety is often incorporated into the structure of drugs to modify their pharmacokinetic properties or to create prodrugs that enhance bioavailability .
Material Science
In material science, the compound’s reactive acetoacetyl group can be used to create new polymers with specific properties. These polymers could be designed for high durability, flexibility, or other desired characteristics in materials used for medical devices, coatings, or as part of biodegradable materials .
Analytical Chemistry
“2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate” can serve as a standard or reagent in analytical procedures such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are crucial for the qualitative and quantitative analysis of chemical compounds .
Biochemistry Research
The compound is of interest in biochemistry for studying enzyme-catalyzed reactions involving acetoacetyl groups. It can be used to investigate the mechanisms of enzymes that synthesize or break down ketone bodies, which are vital in energy metabolism .
Chemical Synthesis
It serves as an intermediate in the synthesis of complex organic molecules. Its acetoacetyl moiety is a versatile precursor in the synthesis of heterocyclic compounds, which are a class of compounds widely used in medicinal chemistry .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for the development of new agrochemicals. Its structure allows for the potential synthesis of herbicides, pesticides, or plant growth regulators that could improve crop yields and protect against pests .
properties
IUPAC Name |
[2-acetyloxy-4-(3-oxobutanoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-8(15)6-12(18)11-4-5-13(19-9(2)16)14(7-11)20-10(3)17/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMHCVHAFOURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




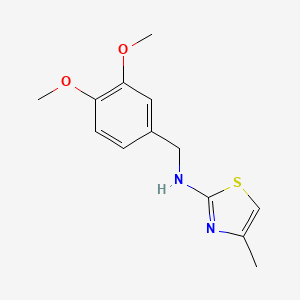

![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
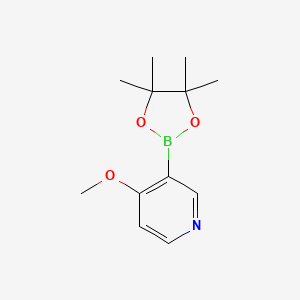
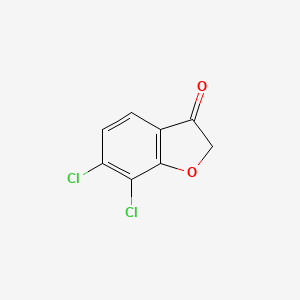
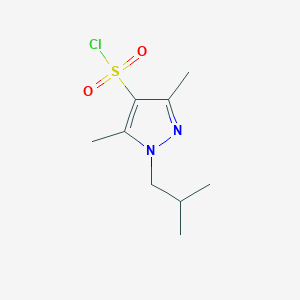

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
